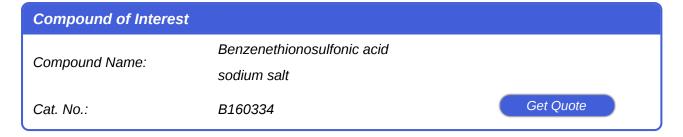


An In-depth Technical Guide to CAS Number 1887-29-2: Sodium Benzenethiosulfonate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 1887-29-2, identified as Sodium Benzenethiosulfonate. While not a biologically active agent itself, its significance to the fields of medicinal chemistry and drug development lies in its utility as a versatile synthetic reagent. This document details its chemical and physical properties, primary applications in organic synthesis, and provides a representative experimental protocol for its conversion and subsequent use in the synthesis of biologically relevant sulfonamide scaffolds.

Chemical Identity and Properties

Sodium Benzenethiosulfonate is an organosulfur compound with the molecular formula C₆H₅NaO₂S₂.[1] It is primarily recognized as a valuable reagent in organic chemistry for the introduction of thiol moieties.[1][2]

Quantitative Data Summary

The key physical and chemical properties of Sodium Benzenethiosulfonate are summarized in the table below for easy reference and comparison.



Property	Value	Reference(s)
IUPAC Name	sodium;benzenethiosulfonate	[1]
Synonyms	Sodium phenylthiosulfonate, NaPTS	[1]
CAS Number	1887-29-2	[1]
Molecular Formula	C ₆ H ₅ NaO ₂ S ₂	[1]
Molecular Weight	196.22 g/mol	[1]
Melting Point	275 °C (decomposes)	[3]
Appearance	White to off-white powder	-
Solubility	Soluble in water	-
InChI Key	BZHOWMPPNDKQSQ- UHFFFAOYSA-M	[1]

Applications in Organic Synthesis

The primary utility of Sodium Benzenethiosulfonate in a research and development setting is as a precursor for the synthesis of various sulfur-containing organic molecules. Its reactivity allows for the controlled introduction of sulfonyl groups, which are key components in a wide range of biologically active compounds.

While Sodium Benzenethiosulfonate itself does not exhibit significant biological activity, it serves as a crucial starting material for the synthesis of molecules that do. A prominent example is its role in the preparation of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

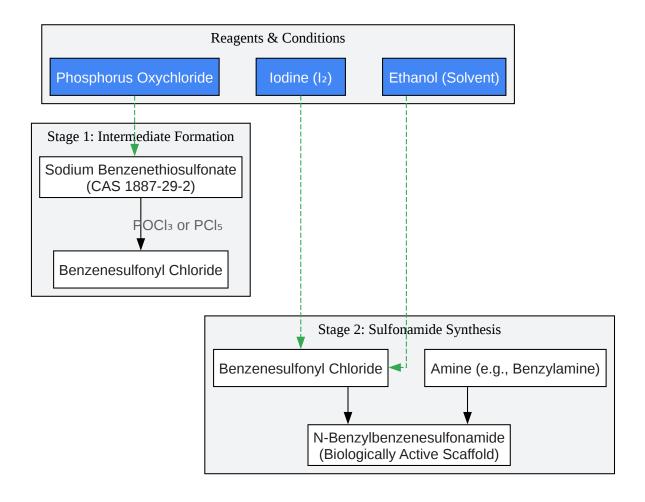
Synthetic Workflow: From Sodium Benzenethiosulfonate to a Biologically Relevant Sulfonamide



To illustrate the utility of Sodium Benzenethiosulfonate in drug discovery and development, this section outlines a representative multi-step synthesis to produce a sulfonamide. The overall workflow involves two key stages:

- Conversion to a Reactive Intermediate: Sodium Benzenethiosulfonate is first converted to a more reactive species, such as benzenesulfonyl chloride.
- Sulfonamide Formation: The resulting intermediate is then reacted with an amine to form the desired sulfonamide.

The following diagram, generated using the DOT language, visualizes this synthetic pathway.





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A representative synthetic workflow from Sodium Benzenethiosulfonate to a sulfonamide.

Experimental Protocols

This section provides a detailed, two-stage experimental protocol for the synthesis of a representative sulfonamide, N-benzylbenzenesulfonamide, starting from Sodium Benzenethiosulfonate.

Stage 1: Synthesis of Benzenesulfonyl Chloride from Sodium Benzenethiosulfonate

This protocol is adapted from established methods for the conversion of benzenesulfonate salts to benzenesulfonyl chloride.[4][5][6]

Materials:

- Sodium Benzenethiosulfonate (1.0 eq)
- Phosphorus oxychloride (POCl₃) (1.2 eq)
- · Round-bottom flask
- · Reflux condenser
- Heating mantle
- Distillation apparatus

Procedure:

- In a dry round-bottom flask, combine finely divided Sodium Benzenethiosulfonate and phosphorus oxychloride.
- Fit the flask with a reflux condenser and heat the mixture under reflux. The reaction progress can be monitored by the cessation of HCl gas evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.



- Carefully add the reaction mixture to ice-water to quench the excess phosphorus oxychloride.
- The crude benzenesulfonyl chloride will separate as an oily layer. Separate the organic layer and wash it with cold water.
- The crude product can be purified by distillation under reduced pressure to yield pure benzenesulfonyl chloride.

Stage 2: Synthesis of N-Benzylbenzenesulfonamide from Benzenesulfonyl Chloride

This protocol is adapted from the work of Yang et al. (2018), which describes the synthesis of sulfonamides from sodium sulfinates. The principle is directly applicable to the use of benzenesulfonyl chloride.[2]

Materials:

- Benzenesulfonyl chloride (from Stage 1) (1.0 eq)
- Benzylamine (1.0 eq)
- lodine (l₂) (0.5 eq)
- Ethanol (as solvent)
- Round-bottom flask
- Magnetic stirrer
- 10% Sodium thiosulfate solution
- · Ethyl acetate
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Rotary evaporator



Silica gel for column chromatography

Procedure:

- To a round-bottom flask, add benzenesulfonyl chloride and iodine. Stir the mixture at room temperature for 20 minutes.
- Add ethanol to the flask, followed by the dropwise addition of benzylamine.
- Continue to stir the resulting solution at room temperature for 3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, add 10% sodium thiosulfate solution to quench the excess iodine.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers and dry over anhydrous Na₂SO₄.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude residue can be purified by flash chromatography on silica gel to yield pure Nbenzylbenzenesulfonamide.

Conclusion

Sodium Benzenethiosulfonate (CAS 1887-29-2) is a valuable and versatile reagent in organic synthesis. While it lacks direct biological activity, its utility as a precursor for the synthesis of sulfonamides and other sulfur-containing compounds makes it a relevant and important tool for researchers, scientists, and professionals in the field of drug development. The synthetic pathways and protocols outlined in this guide provide a framework for its application in the creation of novel molecules with potential therapeutic value.

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- To cite this document: BenchChem. [An In-depth Technical Guide to CAS Number 1887-29-2: Sodium Benzenethiosulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160334#cas-number-1887-29-2-properties-and-uses]

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